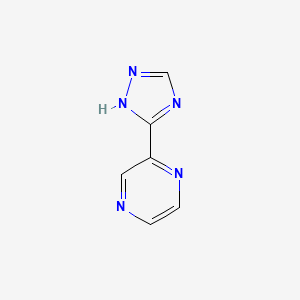

2-(1H-1,2,4-Triazol-5-yl)pyrazine

Description

Significance of Pyrazine- and Triazole-Containing Heterocycles in Research

The individual components of 2-(1H-1,2,4-triazol-5-yl)pyrazine, namely the pyrazine (B50134) and 1,2,4-triazole (B32235) rings, are considered "privileged scaffolds" in chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in drug discovery. rsc.org

Pyrazine derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. aps.org Their utility also extends to materials science, where they are used in the development of catalysts and functional materials. aps.org Similarly, the triazole ring is a cornerstone of many therapeutic agents. rsc.org Compounds containing the 1,2,4-triazole moiety exhibit a broad range of biological effects, such as antimicrobial, anticonvulsant, and anti-inflammatory properties. dcu.iersc.org The incorporation of a triazole ring can enhance a molecule's interaction with biological targets through hydrogen bonding and other non-covalent forces, potentially improving its pharmacological profile. researchgate.net

The combination of these two rings into a single molecule is a strategic design choice in medicinal chemistry. Recent research on closely related analogues, such as 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, has demonstrated that these hybrid compounds can act as potent antitubercular agents. rsc.org The research highlights the potential of this structural combination to yield novel therapeutic leads.

Nitrogen-containing heterocycles are fundamental building blocks in both medicinal chemistry and materials science. rsc.org Statistically, a significant majority of all biologically active chemical compounds, with some estimates suggesting over 85%, contain a heterocyclic fragment. lookchem.com Specifically, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs feature a nitrogen heterocycle. nih.gov Their prevalence stems from their structural diversity and their ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, which are critical for biological activity. mdpi.com The presence of nitrogen atoms allows for fine-tuning of a molecule's properties, including its solubility, lipophilicity, and polarity, which are key parameters in drug design. lookchem.com

In the realm of materials science, nitrogen heterocycles are integral to the creation of advanced materials. They serve as precursors for polymers with unique photoelectrical, optical, and thermal properties. nih.gov For instance, pyrazine and its derivatives are used in the construction of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. The high nitrogen content of molecules like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine contributes to their use as thermally stable, high-energy materials. publish.csiro.au The versatile chemical nature of nitrogen heterocycles ensures their continued and expanding role in the development of novel drugs and functional materials. mdpi.com

Historical Context of Triazole and Pyrazine Derivatives in Scientific Literature

The scientific journey of the constituent rings of this compound dates back to the 19th century. The term "triazole" was first used by Bladin in 1885 to describe the five-membered heterocyclic ring system with three nitrogen atoms. rsc.org The chemistry of both 1,2,3- and 1,2,4-triazole isomers developed steadily thereafter, accelerating with the discovery of their diverse biological activities and the advent of more efficient synthetic methods. rsc.org

The synthesis of non-fused, linked bi-heterocyclic systems involving triazoles and other nitrogen heterocycles gained traction in the latter half of the 20th century. A notable early example in this area is the work by E.J. Browne, published in 1975 in the Australian Journal of Chemistry, which described the synthesis of 1,2,4-triazol-3-ylpyridines. ijpcbs.com This work laid a foundation for methods to link different heteroaromatic rings. These foundational synthetic strategies have been cited and adapted in subsequent research for creating more elaborate molecular architectures. For instance, the synthesis of complex ligands like 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine, which contains the target molecule's core structure twice, was reported to follow methodologies established by Browne (1975) and later by Klingele & Brooker (2004). researchgate.netiucr.org

While early literature often focused on fused heterocyclic systems, the interest in directly linked pyrazine-triazole compounds has grown, driven by their potential as versatile ligands in coordination chemistry and as scaffolds in medicinal chemistry. iucr.orgrsc.org The development of novel synthetic routes and the exploration of their properties continue to be an active area of research, as demonstrated by recent publications on their synthesis and evaluation as antitubercular agents. rsc.org

Compound Data Tables

The following tables present data on compounds structurally related to this compound, as described in recent scientific literature.

Table 1: Antitubercular Activity of 2-((5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one Derivatives rsc.org

| Compound ID | R Group | Yield (%) | Melting Point (°C) |

| T2 | p-tolyl | 88% | 190-191 |

| T3 | 4-Methoxyphenyl | 92% | 198-199 |

| T5 | 4-Nitrophenyl | 81% | 229-230 |

| T9 | 4-Bromophenyl | 94% | 203-204 |

Table 2: Synthesized 3-Mercapto-5-pyrazin-2-yl- bldpharm.comchemfish.co.jpijpcbs.comtriazolyl Derivatives

| Compound Name | Starting Material | Yield (%) |

| 4-Amino-5-pyrazin-2-yl-4H- bldpharm.comchemfish.co.jpijpcbs.comtriazole-3-thiol (4a) | Oxadiazole | High |

| 4-Amino-5-(5-methyl-pyrazin-2-yl)-4H- bldpharm.comchemfish.co.jpijpcbs.comtriazole-3-thiol (4b) | Oxadiazole derivative | High |

| N-(3-Mercapto-5-pyrazin-2-yl- bldpharm.comchemfish.co.jpijpcbs.comtriazol-4-yl)-amide derivatives (5a-m) | Compound 4a | Excellent |

| N-(3-Mercapto-5-(5-methyl-pyrazin-2-yl)- bldpharm.comchemfish.co.jpijpcbs.comtriazol-4-yl)-amide derivatives (6a-r) | Compound 4b | Excellent |

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERQPQFEHVFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 5 Yl Pyrazine and Its Analogs

Established Synthetic Pathways to the 1,2,4-Triazole-Pyrazine Scaffold

Traditional methods for constructing the 1,2,4-triazole-pyrazine core often involve the sequential or convergent assembly of the two heterocyclic rings. These established pathways provide reliable access to a wide range of derivatives.

The formation of the 1,2,4-triazole (B32235) ring is a key step in the synthesis of the target scaffold. Cyclization reactions are a cornerstone of this process, often starting from pyrazine-containing precursors.

A common approach involves the reaction of a pyrazine (B50134) derivative bearing a hydrazide or a related functional group with a one-carbon synthon. For instance, the cyclocondensation of hydrazides with reagents like formamide (B127407) or orthoesters can lead to the formation of the triazole ring. organic-chemistry.org Similarly, the reaction of amidrazones with appropriate reagents can also yield the desired triazole ring fused or linked to the pyrazine. researchgate.net

One specific example involves the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine. nih.gov This multi-step synthesis starts with the reaction of ethyl trifluoroacetate (B77799) and hydrazine (B178648) hydrate (B1144303) to form trifluoroacetohydrazide. This intermediate then undergoes a series of reactions including acylation, dehydration to form an oxadiazole, and subsequent ring-opening and cyclization with ethylenediamine (B42938) to furnish the triazolo[4,3-a]pyrazine scaffold. nih.gov

Another versatile method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide to form a 1,2,4-triazole. researchgate.net The Einhorn-Brunner reaction provides an alternative pathway through the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net

The following table summarizes key cyclization strategies for 1,2,4-triazole ring formation:

| Starting Material Type | Reagent(s) | Resulting Scaffold | Reference(s) |

| Pyrazine hydrazide | Formamide, Orthoesters | Pyrazinyl-1,2,4-triazole | organic-chemistry.org |

| Pyrazine amidrazone | Various electrophiles | Pyrazinyl-1,2,4-triazole | researchgate.net |

| Ethyl trifluoroacetate | Hydrazine hydrate, Chloroacetyl chloride, POCl₃, Ethylenediamine, HCl | 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | nih.gov |

| Amide and Acyl hydrazide | Heat | 1,2,4-triazole | researchgate.net |

| Hydrazine and Diacylamine | Weak acid | 1,2,4-triazole | researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the pyrazine ring, often by introducing a pre-formed triazole or a precursor that can be subsequently cyclized. The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles, especially when activated by electron-withdrawing groups or N-oxidation. researchgate.net

A notable example is the reaction of a halogenated pyrazine with a triazole nucleophile. For instance, 8-chloro- nih.govbohrium.commdpi.comtriazolo[4,3-a]pyrazine can undergo nucleophilic aromatic substitution with various amines to yield a range of substituted derivatives in good yields. nih.gov This approach allows for the late-stage diversification of the triazolopyrazine scaffold.

Interestingly, in some cases, a phenomenon known as tele-substitution can occur, where the nucleophile attacks a position other than the one bearing the leaving group. acs.org This has been observed in the reaction of 5-halo- nih.govbohrium.commdpi.comtriazolo[4,3-a]pyrazines with certain nucleophiles, leading to substitution at the 8-position. acs.org The outcome of these reactions can be influenced by the nature of the halogen and the nucleophile. acs.org

The table below highlights examples of nucleophilic substitution on pyrazine derivatives:

| Pyrazine Substrate | Nucleophile | Product Type | Reference(s) |

| 8-chloro- nih.govbohrium.commdpi.comtriazolo[4,3-a]pyrazine | Various amines | 8-amino- nih.govbohrium.commdpi.comtriazolo[4,3-a]pyrazines | nih.gov |

| 5-halo- nih.govbohrium.commdpi.comtriazolo[4,3-a]pyrazines | Amines, Thiols, Alcohols | ipso- and tele-substituted products | acs.org |

| Pyrazine N-oxides | CH-active compounds | Substituted pyrazines | researchgate.net |

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules like 2-(1H-1,2,4-triazol-5-yl)pyrazine and its analogs. These reactions combine multiple synthetic steps into a single operation without the isolation of intermediates.

One-pot syntheses of nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrazine derivatives have been developed from ynones and amino azides. clockss.org This process involves a Huisgen 1,3-dipolar cycloaddition followed by an intramolecular condensation. Another example is the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles through the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov

Multicomponent reactions, such as the Ugi and Passerini reactions, can also be employed to rapidly generate molecular diversity. For instance, a tandem Ugi-Huisgen reaction has been used to synthesize 4,5-dihydro nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrazin-6(7H)-ones. bohrium.com Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent MCR for forming the 1,2,3-triazole ring, which can be integrated into a one-pot sequence to build the desired pyrazinyl-triazole scaffold. researchgate.netorientjchem.org

The following table summarizes some one-pot and multicomponent reaction strategies:

| Reaction Type | Key Reactants | Product Scaffold | Reference(s) |

| One-pot | Ynone, Amino azide | nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrazine | clockss.org |

| One-pot | Amidine, Carboxylic acid, Hydrazine | 1,3,5-trisubstituted 1,2,4-triazole | nih.gov |

| Tandem Ugi-Huisgen | Isocyanide, Aldehyde, Amine, Azido acid | 4,5-dihydro nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrazin-6(7H)-one | bohrium.com |

| Click Reaction (CuAAC) | Pyrazole (B372694) aldehyde, Diaminobenzene, Benzyl bromide, NaN₃ | Substituted 1,2,3-triazole | orientjchem.org |

Advanced Synthetic Techniques

In addition to established methods, advanced synthetic techniques are being increasingly utilized to improve the synthesis of this compound and its derivatives. These methods often offer advantages in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net

Several syntheses of triazole derivatives have been successfully adapted to microwave conditions. For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation can be completed in just one minute with high yield under microwave irradiation. nih.gov Similarly, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles from chalcones and hydrazine hydrate is significantly accelerated by microwave heating. nih.gov The development of microwave-assisted protocols for the synthesis of the this compound scaffold holds promise for more efficient and sustainable production. acs.org

The table below compares conventional and microwave-assisted synthesis for selected reactions:

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference(s) |

| Synthesis of 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 min, 78% | 10-25 min, 97% | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 min, 85% | nih.gov |

| Synthesis of 1-[5-(...)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | Not specified | 10 min | nih.gov |

Solid-phase synthesis (SPS) offers a powerful platform for the combinatorial synthesis of libraries of compounds, which is particularly valuable in drug discovery. In SPS, one of the reactants is attached to a solid support (resin), allowing for the easy removal of excess reagents and by-products by simple filtration and washing.

While less commonly reported for the direct synthesis of this compound itself, the principles of solid-phase synthesis have been applied to the construction of related heterocyclic systems. For example, a solid-phase assisted synthesis of triazolopyrazines has been reported, representing the first of its kind for this scaffold. mdpi.com This approach involved the use of a polystyrene p-toluenesulfonyl hydrazide resin. mdpi.com The development of robust solid-phase synthetic routes to this compound and its analogs would greatly facilitate the exploration of their structure-activity relationships.

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The efficient construction of derivatives of this compound relies heavily on the availability of versatile precursors and intermediates. Key strategies focus on preparing functionalized 1,2,4-triazoles and pyrazines that can be coupled to form the desired scaffold.

One important class of precursors includes 1,2,4-triazole-3(5)-carboxylates, which can be synthesized in yields ranging from 35-89% from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net These carboxylated triazoles serve as versatile building blocks for more complex molecules. Another critical set of intermediates are 1,2,4-triazolium N-imides, which are prepared in a two-step process starting from 4-amino-1,2,4-triazolium salts and corresponding arylsulfonyl chlorides, with yields between 83% and 94%. acs.org

Furthermore, direct functionalization of the 1,2,4-triazole ring using organometallic reagents provides a powerful route to key intermediates. acs.org For instance, N-propyl 1,2,4-triazole can undergo double magnesiation with an excess of TMPMgCl·LiCl. acs.org The resulting intermediate can then be trapped with electrophiles like cyclohexyl bromide or transmetalated to a zinc species for subsequent Negishi cross-coupling reactions, yielding disubstituted triazoles. acs.org

The table below summarizes the synthesis of selected key precursors.

| Precursor/Intermediate | Starting Materials | Reagents and Conditions | Yield | Reference |

| 1,2,4-Triazole-3(5)-carboxylates | Acyl hydrazides, Ethyl 2-ethoxy-2-iminoacetate hydrochloride | Not specified | 35-89% | researchgate.net |

| 1,2,4-Triazolium N-imides | 4-Amino-1,2,4-triazolium salts, Arylsulfonyl chlorides | Two-step procedure | 83-94% | acs.org |

| Di-allylated 1,2,4-triazole | N-propyl 1,2,4-triazole, Cyclohexyl bromide | 1. TMPMgCl·LiCl (4.0 equiv), 0 °C, 30 min 2. Trapping with electrophile | 73% | acs.org |

| Di-arylated 1,2,4-triazole | N-propyl 1,2,4-triazole, 4-Iodoanisole | 1. TMPMgCl·LiCl 2. Transmetalation to zinc 3. Negishi cross-coupling | 52% | acs.org |

Derivatization Strategies for this compound

Derivatization of the core this compound structure is crucial for modulating its properties. The 1,2,4-triazole scaffold is a versatile synthon that allows for synthetic modifications to prepare compounds of varying complexity. nih.gov Strategies can be directed at either the pyrazine or the triazole moiety, allowing for fine-tuning of the molecule's structure. The presence of multiple nitrogen atoms in both rings offers numerous sites for functionalization.

The pyrazine ring of the target compound is susceptible to various chemical transformations, enabling the introduction of diverse functional groups. A common precursor for introducing the pyrazine moiety is 2-cyanopyrazine, which can be converted to 5-(2-pyrazinyl)tetrazole by treatment with hydrazoic acid. mdpi.com Subsequent thermolysis of the tetrazole yields the triazolopyrazine structure, although this method can involve harsh conditions. mdpi.com

A more direct approach involves the use of halogenated pyrazines. For example, 2,3-dichloropyrazine (B116531) is a commercially available starting material that can be used to build fused heterocyclic systems. mdpi.com Nucleophilic aromatic substitution on such precursors allows for the introduction of various functionalities. For instance, amination of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole leads to the formation of azapentalene inner salts via cyclization. mdpi.com The pyrazine ring can also be functionalized through reactions such as nitration, bromination, and amidation, which are important for developing new derivatives.

The triazole ring offers multiple sites for derivatization, including its nitrogen and carbon atoms. A common strategy is the acylation of amino-substituted triazoles. For example, amide-functionalized 1,2,4-triazol-5-amines can be regioselectively acylated with reagents like benzoyl chloride to afford N-acylated aminotriazoles. nih.gov This approach allows for the introduction of a wide range of substituents. nih.gov

Direct C-H functionalization of the triazole ring is another powerful technique. acs.org Using sterically hindered bases like TMPZnCl·LiCl, it is possible to selectively metalate the C-5 position of the 1,2,4-triazole ring. The resulting zincated intermediate can then be reacted with various electrophiles, including reagents for electrophilic amination, to introduce new functional groups under mild conditions. acs.org Thiosemicarbazide can also be used as a starting material, which upon cyclization in an alkaline medium, yields 1,2,4-triazoles that can be further modified.

The table below outlines key derivatization reactions on the triazole moiety.

| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |

| Acylation | Amide-functionalized 1,2,4-triazol-5-amines | Benzoyl chloride or 4-fluorobenzoyl chloride | N-acylated aminotriazoles | nih.gov |

| C-H Functionalization/Amination | 1,2,4-Triazole | 1. TMPZnCl·LiCl 2. Electrophilic amination reagent, 15% Cu(OTf)₂ | Functionalized 1,2,4-triazoles | acs.org |

| Cyclization | Thiosemicarbazide | NaOH (alkaline medium) | 1,2,4-Triazoles with a thiol group |

Spectroscopic Characterization and Structural Elucidation of 2 1h 1,2,4 Triazol 5 Yl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationrsc.orgresearchgate.netnih.govuliege.beacs.orgimist.manih.govacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net For derivatives of 2-(1H-1,2,4-triazol-5-yl)pyrazine, NMR is instrumental in confirming the successful synthesis and substitution patterns. rsc.org

¹H NMR Analysisnih.govuliege.beacs.orgimist.manih.govresearchgate.net

Proton NMR (¹H NMR) spectra offer valuable insights into the number of different types of protons and their neighboring environments. In the case of this compound derivatives, characteristic signals for the pyrazine (B50134) and triazole ring protons are observed. For instance, in a series of 2-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine compounds, the pyrazine protons typically appear as distinct signals in the downfield region of the spectrum. rsc.org The proton on the triazole ring often manifests as a singlet, with its chemical shift influenced by the solvent and the nature of the substituents. rsc.orgresearchgate.net

The following table summarizes representative ¹H NMR data for a selection of this compound derivatives:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(5-((2-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 12.9889 (s, 1H), 9.5008 (d, J = 1.28 Hz, 1H), 8.6200 (d, J = 2.48 Hz, 1H), 8.5581 (t, J = 1.56 Hz, 1H), 7.6238 (m, J = 6.08 Hz, 1H), 7.5658 (m, J = 7.04 Hz, 1H), 7.2533 (m, J = 6.44 Hz, 1H), 7.1454 (m, J = 6.12 Hz, 1H), 4.7505 (s, 2H) |

| 2-(5-((4-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | DMSO-d₆ | 12.9880 (s, 1H), 8.8150 (d, J = 2.52 Hz, 1H), 8.7779 (d, J = 1.52 Hz, 1H), 7.5579 (d, J = 8.40 Hz, 2H), 7.4731 (d, J = 8.44 Hz, 2H), 4.6444 (s, 2H) |

| 2-(5-((4-Chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 12.9881 (s, 1H), 9.4932 (d, J = 1.20 Hz, 1H), 8.6239 (d, J = 2.48 Hz, 1H), 8.5600 (t, J = 1.60 Hz, 1H), 7.3880 (d, J = 8.40 Hz, 2H), 7.2692 (t, J = 8.40 Hz, 2H), 4.5689 (s, 2H) |

| 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 12.8980 (s, 1H), 9.4857 (d, J = 1.12 Hz, 1H), 8.6161 (d, J = 2.44 Hz, 1H), 8.5516 (t, J = 1.52 Hz, 1H), 7.4241 (d, J = 5.40 Hz, 1H), 7.4030 (d, J = 5.36 Hz, 1H), 7.0115 (s, 1H), 6.9791 (d, J = 8.60 Hz, 1H), 4.5731 (s, 2H) |

Data sourced from a study on novel hybrid compounds with antitubercular activity. rsc.org

¹³C NMR Analysisacs.orgimist.manih.govresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound and its analogs, the carbon atoms of the pyrazine and triazole rings resonate at characteristic chemical shifts. rsc.org The positions of these signals can be influenced by the electronic effects of substituents attached to the rings.

Below is a table presenting ¹³C NMR data for several derivatives:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(5-((2-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 168.19, 162.49, 160.02, 145.89, 144.90, 144.38, 142.46, 131.67, 131.63, 130.20, 130.11, 115.94, 31.46 |

| 2-(5-((4-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | DMSO-d₆ | 168.09, 163.79, 161.34, 146.54, 144.93, 143.72, 141.37, 135.99, 131.50, 131.35, 120.89 |

| 2-(5-((4-Chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 168.09, 163.79, 161.34, 145.90, 144.85, 144.37, 142.45, 131.74, 131.71, 131.17, 131.09, 116.00, 37.44 |

| 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | CDCl₃ | 167.88, 163.78, 161.34, 145.90, 144.85, 144.37, 142.45, 131.74, 131.71, 131.17, 131.09, 115.78, 37.44 |

Data sourced from a study on novel hybrid compounds with antitubercular activity. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determinationnih.govuliege.beacs.orgnih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, thereby confirming its elemental composition. acs.org For derivatives of this compound, techniques like Electrospray Ionization (ESI-MS) are commonly employed. rsc.org The observation of the molecular ion peak, often as the protonated species [M+H]⁺, provides strong evidence for the successful synthesis of the target molecule. rsc.org

The following table displays the calculated and found molecular ion peaks for several derivatives:

| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-(5-((2-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | ESI | 347.97 | 347.97 |

| 2-(5-((4-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | ESI | 347.98 | 347.98 |

| 2-(5-((4-Chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | ESI | 304.05 | 304.05 |

| 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | ESI | 288.08 | 288.08 |

| 4-(2-((5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile | ESI | 338.18 | 338.18 |

Data sourced from a study on novel hybrid compounds with antitubercular activity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationacs.orgnih.govacs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds in the triazole ring and C=N bonds within both the pyrazine and triazole rings. researchgate.net For instance, the N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, while C=N stretching vibrations are observed in the 1500-1600 cm⁻¹ range. researchgate.net

X-ray Crystallography for Solid-State Structure Determinationacs.org

For complex heterocyclic systems like 2-(5-(6-(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-3-yl)pyrazine, single-crystal X-ray diffraction has revealed that the five constituent rings are nearly coplanar. nih.gov

Analysis of Dihedral Angles and Molecular Planarity

The following table presents key crystallographic data for a derivative of this compound:

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles (°) |

| 2-(5-(6-(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-3-yl)pyrazine | C₁₇H₁₁N₁₁ | Monoclinic | P2₁/n | Pyrazine/Triazole: 1.52(4), 2.51(5); Pyridine (B92270)/Triazole: 5.57(1), 1.71(1) |

Data sourced from a crystallographic study of a multi-ring pyrazine-triazole derivative. nih.gov

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is significantly influenced by a network of intermolecular forces, including hydrogen bonding and π–π stacking interactions. While the specific crystal structure of the parent compound, this compound, is not detailed in the reviewed literature, analysis of closely related derivatives provides a strong indication of the expected packing motifs.

A complex derivative, 2-(5-(6-(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-3-yl)pyrazine, demonstrates a crystal packing arrangement that results in a three-dimensional network. nih.gov This network is primarily constructed through intermolecular N—H···N hydrogen bonds. nih.gov The structure is further stabilized by π–π stacking interactions, with reported centroid-to-centroid distances of 3.599 Å and 4.769 Å. nih.gov The nearly coplanar arrangement of the pyrazine and triazole rings in this molecule facilitates these stacking interactions. nih.gov

In other related heterocyclic systems containing triazole rings, similar intermolecular forces are observed. For instance, in derivatives of 1,2,4-triazole (B32235), the acidic hydrogen on the triazole ring readily participates in hydrogen bonding with nitrogen atoms of adjacent molecules, leading to the formation of extended supramolecular assemblies. acs.org Specifically, C—H···N hydrogen bonds are noted as predominant intermolecular interactions. acs.org The crystal structure of other complex triazole derivatives reveals layers generated by O—H···N, N—H···O, and N—H···N hydrogen bonds, which are then interconnected by C—H···O hydrogen bonds. acs.org

Furthermore, π-stacking interactions are a common feature in the crystal packing of nitrogen-rich heterocyclic compounds. In a lanthanum(III) complex bearing a pyridinyl-1,2,4-triazole ligand, π-stacking between the pyridyl and triazole rings contributes to the formation of layered structures. chemicalbook.com In iron(II) spin crossover complexes with triazole ligands, the crystal structures are stabilized by a combination of van der Waals forces and hydrogen bonding. rug.nl

The table below summarizes the types of intermolecular interactions observed in various derivatives containing the 1,2,4-triazole moiety.

| Compound/Derivative Class | Predominant Intermolecular Interactions | Reference |

| 2-(5-(6-(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-3-yl)pyrazine | N—H···N hydrogen bonds, π–π stacking | nih.gov |

| 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine | C—H···N hydrogen bonds | acs.org |

| Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate | O—H···N, N—H···O, N—H···N, C—H···O hydrogen bonds | acs.org |

| Lanthanum(III) complex with pyridinyl-1,2,4-triazole ligand | π-stacking between pyridyl and triazole rings | chemicalbook.com |

| Fe(II) spin crossover complexes with triazole ligands | van der Waals forces, hydrogen bonding | rug.nl |

UV/Vis Spectroscopy

The electronic absorption spectra of this compound and its derivatives are characterized by absorption bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule. The specific wavelengths and intensities of these absorptions are influenced by the molecular structure, the solvent, and the presence of substituents.

For pyrazine-based organic photosensitizers, which incorporate a pyrazine ring linked to other aromatic systems, the UV-vis absorption spectra in chloroform (B151607) exhibit distinct absorption peaks. For example, a triphenylamine-substituted pyrazine derivative (TPP) shows absorption maxima at 338 nm and 396 nm. mdpi.com The introduction of a thiophene (B33073) spacer (TPPS) or a fluorene (B118485) unit (TPPF) results in a red shift of the lower energy absorption band, with maxima observed at 350/398 nm and 358/396 nm, respectively. mdpi.com These absorptions are attributed to π→π* and intramolecular charge transfer (ICT) transitions.

The electronic structure and, consequently, the UV/Vis spectra of triazole-containing compounds are also sensitive to the protonation state of the triazole ring. rug.nl The acid-base chemistry can significantly influence the excited-state properties of these molecules. rug.nl In ruthenium complexes containing a pyrazin-2'-yl-1,2,4-triazolato ligand, the electronic properties are tunable through the acid-base character of the triazole moiety. acs.org

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to calculate the UV-visible absorption spectra of various 1,2,4-triazole derivatives, providing insights into their electronic transitions. nih.gov

The table below presents the absorption maxima (λmax) for several pyrazine-based derivatives in chloroform.

| Compound | Absorption Maxima (λmax) in CHCl3 (nm) | Reference |

| TPP (Triphenylamine-Pyrazine Derivative) | 338, 396 | mdpi.com |

| TPPS (Triphenylamine-Pyrazine-Thiophene Derivative) | 350, 398 | mdpi.com |

| TPPF (Triphenylamine-Pyrazine-Fluorene Derivative) | 358, 396 | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 5 Yl Pyrazine

Quantum Mechanical Studies

Quantum mechanical methods are employed to investigate the electronic properties and geometric structure of molecules with high accuracy.

Density Functional Theory (DFT) is a prominent computational method used to analyze the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For derivatives of 2-(1H-1,2,4-triazol-5-yl)pyrazine, DFT calculations are instrumental in optimizing molecular geometry and understanding electronic properties. rsc.org Theoretical studies on related triazole structures often utilize DFT methods like B3LYP to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the molecular structure. isres.org

In a study of novel antitubercular agents based on the this compound scaffold, DFT calculations were performed to gain insights into the electronic characteristics of the synthesized compounds. rsc.org These calculations help to elucidate how different substituents on the core structure influence its electronic distribution and reactivity. For instance, in one derivative, 2-(5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (T11), DFT studies revealed that the electron cloud of the Highest Occupied Molecular Orbital (HOMO) is mainly located on the 1,2,4-triazole (B32235) ring and the sulfur atom. rsc.org In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) is spread across the pyrazine (B50134) ring. rsc.org This separation of electron density is key to understanding the molecule's electronic transitions and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The analysis of FMOs for this compound derivatives has shown that their electronic properties and reactivity can be fine-tuned through chemical modification. rsc.org A smaller HOMO-LUMO gap is associated with increased chemical softness, lower chemical hardness, and heightened reactivity. rsc.org In the context of antitubercular compounds, DFT studies have calculated these energy values to correlate electronic features with biological activity. rsc.org For the potent compound T11, the HOMO was found to be concentrated on the 1,2,4-triazole ring and sulfur atom, while the LUMO was distributed over the pyrazine ring. rsc.org

Below is a table of calculated HOMO and LUMO energies for a selection of this compound derivatives from a study on antitubercular agents. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| T8 | -8.89 | -4.84 | 4.05 |

| T11 | -9.41 | -5.13 | 4.28 |

| T17 | -8.99 | -4.68 | 4.31 |

| T18 | -9.61 | -5.46 | 4.15 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bohrium.comresearchgate.net This method is extensively used in drug design to understand how potential drug candidates interact with their biological targets at the molecular level.

For derivatives of this compound, docking studies have been crucial in elucidating their potential mechanisms of action. In the development of antitubercular agents, molecular docking was used to investigate the binding interactions between a series of these compounds and the active site of the DprE1 enzyme, a key target in Mycobacterium tuberculosis. rsc.org Similarly, docking studies on pyrazine-1,2,3-triazoles, bioisosteres of pyrazinamide, were performed against the InhA enzyme to validate their activity profile. nih.gov

These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding pocket. polito.it For example, in studies of related triazolo[4,3-a]pyrazine derivatives, docking into the 4-aminobutyrate aminotransferase protein active site showed strong binding interactions and high docking scores for the most potent compounds. bohrium.com This information is invaluable for optimizing lead compounds to improve their binding affinity and selectivity.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the understanding of the binding mode. sci-hub.se

In studies of the related isomeric scaffold, bohrium.comdntb.gov.uaiiardjournals.orgtriazolo[4,3-a]pyrazine, MD simulations were performed to evaluate the stability of the ligand-protein system. dntb.gov.uanih.gov For instance, a 120 ns simulation of a potent inhibitor bound to the c-Met protein was used to calculate binding free energy and analyze the root-mean-squared deviation (RMSD) of the protein's backbone atoms. dntb.gov.ua Stable RMSD values over the course of the simulation indicate that the ligand remains securely in the binding pocket, confirming a stable interaction. dntb.gov.uafrontiersin.org These simulations can also shed light on the role of specific amino acid residues in the binding site and provide a more detailed picture of the dynamic interactions that govern ligand binding. sci-hub.se

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are computational tools used to estimate these properties early in the drug discovery process. These predictions help to identify compounds that are likely to have good oral bioavailability, appropriate metabolic stability, and low toxicity. nih.govresearchgate.net

Studies on a series of antitubercular this compound derivatives showed that the target compounds adhered to Lipinski's rule of five, a key indicator of drug-likeness and potential for oral delivery. rsc.org The predicted ADMET characteristics for these compounds were favorable. rsc.org For instance, the polar surface area (PSA), a factor in drug absorption, was found to be within the optimal range. rsc.org Similarly, in silico predictions for related pyrazine-1,2,3-triazoles also suggested good oral bioavailability for the most potent molecules. nih.gov These computational screenings are essential for filtering large libraries of compounds and prioritizing those with the highest chance of success in later stages of development. acs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead structure and evaluating the biological activity of the resulting analogs, researchers can build models that guide the design of more potent and selective compounds.

For compounds based on the pyrazine-triazole scaffold, SAR studies have provided clear insights. In a series of antitubercular agents, the nature of the substituent on the phenyl ring attached to the core structure was found to be critical for activity. rsc.org The introduction of the triazolo[4,3-a]pyrazine core itself has been identified as an active pharmacophore that can improve the antitumor effect of target compounds. frontiersin.org

Further SAR trends have been observed in related structures:

Influence of Halogens: In one study of bohrium.comdntb.gov.uaiiardjournals.orgtriazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom on the phenoxy group was found to be favorable for antiproliferative activity. frontiersin.org

Positional Importance: For a series of bohrium.comdntb.gov.uaiiardjournals.orgtriazolo[1,5-a]pyrimidine anticancer agents, a clear SAR requirement was established. An achiral 2,2,2-trifluoroethylamino group was required at the 5-position for high potency, and fluoro atoms at the ortho positions of an adjacent phenyl ring were needed for optimal activity.

Linker and Terminal Group Effects: On the same series, the best activity was achieved with an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group at the para position of the phenyl ring.

These detailed SAR analyses, often complemented by the computational methods described above, are essential for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Biological Activities and Pharmacological Applications of 2 1h 1,2,4 Triazol 5 Yl Pyrazine Derivatives

Antimicrobial Activities

Derivatives of 2-(1H-1,2,4-triazol-5-yl)pyrazine have demonstrated notable efficacy against various microbial pathogens. The structural combination of the pyrazine (B50134) and triazole moieties appears to be a key pharmacophore for these activities. mdpi.com

A number of studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, newly synthesized triazolo[4,3-a]pyrazine derivatives have been tested against Staphylococcus aureus and Escherichia coli, with some compounds showing moderate to good antibacterial activities. mdpi.com One derivative in particular, compound 2e, exhibited superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. mdpi.com

Further research into novel triazole-pyrazine derivatives has revealed that specific compounds show significant activity against both Gram-positive (Staphylococcus aureus and Streptococcus faecalis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. researchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial effects by targeting bacterial topoisomerase IV. mdpi.com

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 2e | S. aureus | 32 | mdpi.com |

| Compound 2e | E. coli | 16 | mdpi.com |

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies have shown that these compounds can exhibit a range of antifungal activity from marginal to good. ejbps.com For example, a series of 4-(benzylidene-amino)-5-(4-methyl-2-pyrazin-2-yl-thiazol-5-yl)-4H- frontiersin.orgresearchgate.nettriazole-3-thiol and its derivatives were synthesized and tested for their antifungal activity, with promising results. ejbps.com

In other research, 1,2,4-triazole-thiazolidin-4-one hybrids were evaluated for their antifungal properties. bohrium.com Derivatives with specific substitutions, such as 2-Br, 4-Cl, 4-F, 4-OCH3, 4-CH3, 2,4-(CH3)2, and 4-NO2 groups, demonstrated excellent to good antifungal activity. bohrium.com Notably, the 2-Br derivative showed significant activity against Candida albicans with a MIC of 200 μg/mL. bohrium.com The mechanism of action for some triazole derivatives has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. researchgate.net

| Compound | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-Br derivative | C. albicans | 200 | bohrium.com |

The search for new treatments for tuberculosis has led to the exploration of various heterocyclic compounds, including derivatives of this compound. thieme-connect.com Research has shown that triazoles with a pyrazine moiety at position 3 are more active as antitubercular agents compared to those with the pyrazine at position 4. acs.org

In one study, novel pyrazole- and pyrazoline-clubbed triazole and tetrazole hybrids were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the most active compounds, 9o, demonstrated excellent antitubercular activity with a MIC of 12.5 μg/mL and 99% inhibition. nih.gov Molecular docking studies of this compound suggested that it fits well into the active site of the mycobacterial enoyl reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 9o | M. tuberculosis H37Rv | 12.5 | nih.gov |

Anticancer / Antiproliferative Activities

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. Their anticancer properties are often attributed to their ability to interfere with key signaling pathways involved in tumor growth and progression.

A significant mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2. nih.gov The dysregulation of the c-Met/HGF signaling pathway is implicated in tumorigenesis and metastasis, making it an attractive target for cancer therapy. nih.gov Similarly, VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

A series of novel frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2. frontiersin.org Many of these compounds showed promising inhibitory activities against both kinases and antiproliferative activities against various cancer cell lines. frontiersin.org For example, compound 17l exhibited excellent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM. frontiersin.org This compound also showed potent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines. frontiersin.org

Another study focused on the development of a clinical candidate, 2-(4-(1-(quinolin-6-ylmethyl)-1H- frontiersin.orgacs.orgtriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903), which is an extremely potent and selective c-Met inhibitor. acs.org This compound demonstrated effective tumor growth inhibition in c-Met dependent tumor models. acs.org

| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 17l | c-Met | 26.00 nM | frontiersin.org |

| Compound 17l | VEGFR-2 | 2.6 µM | frontiersin.org |

| PF-04217903 | c-Met | Potent and selective | acs.org |

In addition to kinase inhibition, derivatives of this compound can induce cancer cell death through mechanisms such as cell cycle arrest and apoptosis.

Research has shown that certain pyrazine derivatives can induce apoptosis in cancer cells. researchgate.net For example, one study found that a novel pyrazine derivative induced apoptosis in chronic myeloid leukemia K562 cells by targeting the expression of Bax/Bcl2 and Survivin. researchgate.net

Furthermore, the frontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazine derivative, compound 17l, was found to arrest the A549 cell cycle in the G0/G1 phase and induce apoptosis in a dose-dependent manner. frontiersin.org Similarly, other pyrazine derivatives have been shown to cause cell cycle arrest at different phases, such as the S phase, and induce apoptosis in various cancer cell lines. mdpi.com

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 17l | A549 | G0/G1 phase arrest and apoptosis induction | frontiersin.org |

| Pyrazine derivative | K562 | G0/G1 phase arrest and apoptosis induction | researchgate.net |

| Compound 9 | A549 | S phase arrest and apoptosis induction | mdpi.com |

Antileishmanial Activity

Certain derivatives of this compound have shown promising results in the fight against leishmaniasis, a parasitic disease. For instance, a series of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their in vitro antileishmanial activity. nih.gov Among these, compounds 5f and 6f exhibited significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with IC50 values of 79.0 µM. nih.gov This was notably more potent than the standard drug, sodium stibogluconate, which had an IC50 of 490.0 µM. nih.gov The antileishmanial potential of these compounds is thought to be linked to their ability to inhibit the L. donovani pteridine (B1203161) reductase 1 (PTR1) enzyme. nih.gov

Antiviral Activities (e.g., SARS-CoV-2)

The emergence of new viral threats, such as SARS-CoV-2, has spurred research into novel antiviral agents. Pyrazine-triazole conjugates have been synthesized and screened for their activity against this virus. semanticscholar.orgresearchgate.net Some of these compounds, specifically 5d–g , showed significant potency against SARS-CoV-2. semanticscholar.org Although one derivative, compound 9 , showed notable activity, its selectivity index was lower than that of the reference drug, favipiravir. nih.gov The antiviral activity of these derivatives is an area of ongoing research, with the goal of developing more effective and selective therapeutic options. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazole (B32235) have been widely investigated for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.netisfcppharmaspire.com These compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.comisfcppharmaspire.com For example, some novel 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects in animal models, with some compounds showing potency greater than that of the standard drug, indomethacin. researchgate.net The pyrazine moiety, when incorporated into these structures, can also contribute to their anti-inflammatory profile. researchgate.net

Other Reported Biological Activities (e.g., antioxidant, neuroprotectant, anticonvulsant)

Beyond their applications in infectious diseases and inflammation, this compound derivatives have been explored for other biological activities.

Antioxidant Activity: Certain fused 1,2,4-triazole-3-thiol derivatives have demonstrated significant antioxidant properties. nih.gov For example, compounds 5b and 6b showed notable antioxidant activity with IC50 values of 13.96 µM. nih.gov The antioxidant potential of triazole derivatives has been a recurring theme in research. nih.govresearchgate.net

Neuroprotectant and Anticonvulsant Activity: The 1,2,4-triazole scaffold is a component of several compounds with neuroprotective and anticonvulsant effects. nih.gov For instance, some N-substituted nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective potential. bohrium.com Compounds 2a , 2b , and 2e from this series were identified as having good anti-seizure action with minimal neurotoxicity. bohrium.com

Pharmacological Target Identification and Mechanism of Action Studies

Understanding the specific molecular targets and mechanisms of action is crucial for the development of new drugs. For this compound derivatives, research has focused on identifying the enzymes and pathways they interact with. researchgate.netdntb.gov.ua

L. donovani pteridine reductase 1 (PTR1): As mentioned earlier, the antileishmanial activity of some pyrazine-triazole derivatives is attributed to their inhibition of PTR1. nih.govnih.govjapsonline.com This enzyme is vital for the survival of the Leishmania parasite, making it an attractive drug target. nih.govnih.gov Molecular docking studies have suggested that these compounds have the potential to bind to and inhibit this enzyme. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a key component in the cell wall synthesis of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.orgjapsonline.com Several 1,2,4-triazole derivatives have been investigated as potential inhibitors of DprE1. researchgate.netajgreenchem.com In silico studies of hybrid compounds bearing pyrazine and 1,2,4-triazole analogues have suggested that their antitubercular activity may be due to the inhibition of this enzyme. researchgate.netrsc.org

Toxicological Considerations and Cytotoxicity Assessments

The safety profile of any potential drug candidate is of paramount importance. Therefore, toxicological studies and cytotoxicity assessments are integral to the evaluation of this compound derivatives.

Cytotoxicity: The cytotoxicity of these compounds is often evaluated against various cell lines to determine their selectivity for the target pathogen over host cells. semanticscholar.org For example, the cytotoxicity of pyrazine-triazole conjugates with antiviral activity was determined to assess their therapeutic viability. semanticscholar.org Similarly, the cytotoxicity of antileishmanial derivatives was assessed to ensure they are not harmful to host cells. nih.gov In some cases, derivatives have been found to have minimal cytotoxicity. researchgate.net For instance, certain imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids have been evaluated for their cytotoxicity against a panel of cancer cell lines. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While synthetic methods for various pyrazinyl-triazole isomers and fused systems exist, the development of novel, efficient, and scalable synthetic routes specifically for 2-(1H-1,2,4-triazol-5-yl)pyrazine and its derivatives is a critical future direction. Current strategies often involve multi-step processes that may suffer from low yields or the use of expensive or hazardous reagents. mdpi.com Future research should focus on:

One-Pot Syntheses: The development of one-pot or multicomponent reactions would significantly streamline the synthesis of this scaffold, making it more accessible for further studies. researchgate.net This could involve the strategic combination of starting materials like pyrazine-2-carbonitrile and hydrazine (B178648) derivatives under conditions that promote sequential cyclization and functionalization. rsc.org

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions will be crucial for sustainable and large-scale production. mdpi.com This includes exploring microwave-assisted or ultrasound-irradiated syntheses, which have shown promise in accelerating the formation of related triazole derivatives. mdpi.com

Catalytic Methods: The exploration of novel catalytic systems, such as copper or ruthenium catalysts, could facilitate more efficient and regioselective cycloaddition reactions for the formation of the triazole ring. nih.govmdpi.com

Solid-Phase Synthesis: For the generation of compound libraries for high-throughput screening, the development of solid-phase synthetic methodologies could be highly advantageous. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced reaction time, operational simplicity. researchgate.net | Optimization of reaction conditions to ensure high yields and regioselectivity. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. mdpi.com | Scalability and equipment availability. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild reaction conditions, broad substrate scope. mdpi.com | Removal of copper catalyst from the final product. |

| Ruthenium-Catalyzed Cycloadditions | Potential for different regioselectivity compared to copper catalysis. nih.gov | Catalyst cost and availability. |

Advanced Structure-Activity Relationship Studies

A systematic and in-depth investigation into the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing their biological activities. Future research in this area should involve:

Systematic Functionalization: The synthesis and biological evaluation of a diverse library of derivatives with systematic modifications at various positions of the pyrazine (B50134) and triazole rings. This will help to identify key pharmacophoric features and understand the impact of substituent electronic and steric properties on activity. researchgate.netmdpi.com

Quantitative SAR (QSAR): The development of QSAR models will enable the prediction of biological activity for novel derivatives, thereby guiding the design of more potent and selective compounds. espublisher.com

Computational Modeling and Docking Studies: Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to rationalize observed SAR data and guide further synthetic efforts. rsc.orgrsc.org

Key areas for SAR exploration are summarized in Table 2.

Table 2: Key Positions for Structure-Activity Relationship (SAR) Studies of this compound

| Position of Modification | Potential Impact on Activity | Example Substituents to Explore |

|---|---|---|

| Pyrazine Ring | Modulation of electronic properties, solubility, and metabolic stability. | Halogens, alkyl, alkoxy, amino, and nitro groups. |

| Triazole Ring (N-1 position) | Alteration of steric bulk, hydrogen bonding capacity, and pharmacokinetic properties. | Alkyl chains, aryl groups, and heterocyclic moieties. |

| Triazole Ring (C-3 position) | Introduction of additional interaction points with biological targets. | Not directly applicable to the parent compound, but relevant for isomers. |

Exploration of New Biological Targets and Therapeutic Areas

While related pyrazinyl-triazole compounds have shown promise in various therapeutic areas, a broad screening of this compound and its derivatives against a wide range of biological targets is warranted. Future research should aim to:

Expand Screening Panels: Test the compound and its analogues against diverse panels of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.net

Investigate Novel Therapeutic Areas: Based on the known activities of related heterocycles, explore potential applications in areas such as antiviral, antiparasitic, and antidiabetic therapies. researchgate.netnih.gov

Target Identification for Active Compounds: For derivatives that exhibit interesting phenotypic effects, employ chemoproteomics and other target identification technologies to elucidate their molecular mechanisms of action.

Potential new therapeutic applications are outlined in Table 3.

Table 3: Potential New Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Potential Biological Targets |

|---|---|---|

| Oncology | Inhibition of c-Met kinase and other receptor tyrosine kinases. mdpi.comresearchgate.net | Kinases, DNA topoisomerases. nih.gov |

| Infectious Diseases | Antitubercular, antibacterial, and antifungal activities. rsc.orgnih.govorientjchem.org | DprE1, DNA gyrase, cell membrane components. mdpi.comrsc.org |

| Neurodegenerative Diseases | Inhibition of BACE-1. mdpi.com | β-secretase 1, other proteases. |

| Metabolic Disorders | Inhibition of dipeptidyl peptidase-4 (DPP-4). mdpi.com | DPP-4. |

| Cardiovascular Diseases | Covalent inhibition of thrombin. acs.org | Thrombin and other coagulation factors. |

Application in Advanced Materials and Supramolecular Chemistry

The unique electronic and structural features of the this compound scaffold suggest its potential utility in the development of advanced materials. Future research in this domain could focus on:

Organic Electronics: The electron-deficient nature of the pyrazine and triazole rings makes these compounds potential candidates for use as n-type materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Luminescent Materials: Exploration of the aggregation-enhanced emission (AEE) characteristics of derivatives could lead to the development of novel fluorescent probes and sensors. nih.gov

Corrosion Inhibitors: The nitrogen-rich heterocyclic structure suggests that these compounds could effectively adsorb onto metal surfaces and act as corrosion inhibitors. mdpi.comespublisher.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the triazole ring can be exploited to construct well-defined supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, with potential applications in gas storage, catalysis, and sensing.

In-depth Mechanistic Studies of Biological Actions

To advance the development of this compound-based therapeutic agents, a thorough understanding of their mechanisms of action at the molecular level is imperative. Future research should include:

Elucidation of Binding Modes: X-ray crystallography of ligand-protein complexes will provide definitive structural information on how these compounds interact with their biological targets.

Enzyme Kinetics: Detailed kinetic studies will be necessary to characterize the mode of inhibition (e.g., competitive, non-competitive, or covalent) for enzyme-targeting derivatives. acs.org

Cellular and In Vivo Studies: Investigation of the effects of lead compounds on cellular signaling pathways and their efficacy in animal models of disease will be crucial for preclinical development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and pharmacological response, will be essential for translating promising compounds into clinical candidates. rsc.org

By systematically addressing these future research directions, the scientific community can fully unlock the potential of this compound and its derivatives, paving the way for the development of novel drugs, advanced materials, and other valuable technologies.

Q & A

What synthetic methodologies are optimal for preparing 2-(1H-1,2,4-Triazol-5-yl)pyrazine, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a pyrazine derivative with a triazole precursor. For example, hydrazine hydrate and propan-2-ol under reflux (3–4 hours) are used to form intermediates, followed by cyclization with aromatic aldehydes in acetic acid . Microwave-assisted synthesis can enhance reaction rates and yields by reducing side reactions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Acidic or basic catalysts (e.g., acetic acid) stabilize reactive intermediates.

- Purification : Column chromatography or recrystallization from propan-2-ol ensures >95% purity .

How can structural characterization of this compound derivatives be rigorously validated?

Level: Basic

Methodological Answer:

Combine spectroscopic and analytical techniques:

- 1H-NMR : Confirm substitution patterns (e.g., pyrazine protons at δ 8.5–9.5 ppm, triazole protons at δ 7.5–8.0 ppm) .

- Elemental analysis (CHNS) : Validate stoichiometry (e.g., C% 42.36, N% 15.44 for halogenated derivatives) .

- Mass spectrometry (ESI-MS) : Detect molecular ions (e.g., [MH]+ 374 for brominated analogs) .

- X-ray crystallography : Resolve bond lengths (e.g., C–N bonds ≈ 1.33 Å) and confirm tautomeric forms of the triazole ring .

What strategies resolve contradictions in biological activity data for analogs of this compound?

Level: Advanced

Methodological Answer:

Discrepancies in actoprotective or CNS activity often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., 4-Cl, 3-NO₂) reduce actoprotective effects due to decreased bioavailability .

- Steric hindrance : Bulky groups (e.g., 2,4-dimethylbenzylidene) disrupt receptor binding .

Resolution steps :

Dose-response studies : Establish EC50 values under standardized conditions.

Metabolic stability assays : Assess hepatic clearance using microsomal models.

Computational docking : Identify key interactions with targets (e.g., GABA receptors) .

How can crystallographic challenges in resolving this compound derivatives be addressed?

Level: Advanced

Methodological Answer:

Triazole-pyrazine systems often form twinned crystals or exhibit disorder. Mitigation strategies include:

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion.

- SHELX refinement : Use SHELXL for high-resolution data (e.g., R-factor < 0.05) with anisotropic displacement parameters .

- Non-merohedral twinning : Apply HKL-3000 or TWINLAW for deconvolution .

- Synchrotron radiation : Enhances weak diffraction signals for low-symmetry space groups (e.g., P2₁/c) .

What computational methods predict the pharmacokinetic properties of this compound derivatives?

Level: Advanced

Methodological Answer:

- QSAR models : Correlate logP values (≈2.5–3.5) with membrane permeability .

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.

- ADMET prediction tools : Use SwissADME or pkCSM to estimate bioavailability (%F > 60%) and toxicity (LD50 > 500 mg/kg) .

How do substituents on the triazole ring influence the photophysical properties of this compound?

Level: Advanced

Methodological Answer:

- Electron-donating groups (e.g., –OCH₃): Red-shift fluorescence (λem ≈ 450 nm) via extended conjugation .

- Halogens (e.g., Cl): Quench fluorescence due to heavy atom effects (quantum yield Φ < 0.1) .

- Heterocyclic extensions (e.g., thiophene): Enhance π-stacking in coordination polymers, as shown in Cd(II) complexes with emission at 520 nm .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Methodological Answer:

- Intermediate stability : Hydrazide intermediates degrade under prolonged heating; use flow chemistry for continuous processing .

- Purification at scale : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) to reduce costs.

- Regulatory compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH guidelines .

How can in vitro assays differentiate the mechanism of action of this compound derivatives?

Level: Advanced

Methodological Answer:

- Target-specific assays :

- High-throughput screening (HTS) : Use FRET-based assays to identify allosteric modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.